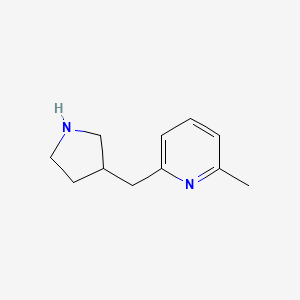
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-ylmethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can be achieved through various methods. One common approach involves the α-methylation of pyridine derivatives. For instance, a continuous flow setup can be used to produce 2-methylpyridines with high selectivity . This method involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (e.g., 1-propanol) at high temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is advantageous in industrial settings due to their efficiency, safety, and reduced waste generation .
化学反応の分析
Types of Reactions
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and fine chemicals
作用機序
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins due to its three-dimensional structure and stereochemistry . This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
2-Methylpyridine: A methyl-substituted pyridine with applications in organic synthesis.
Pyrrolidin-2-one: A lactam derivative with biological activity
Uniqueness
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine moiety. This combination provides a distinct three-dimensional structure that can enhance its binding properties and biological activity compared to simpler analogs .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10/h2-4,10,12H,5-8H2,1H3 |
InChIキー |
SLTVJPYKKFBCKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


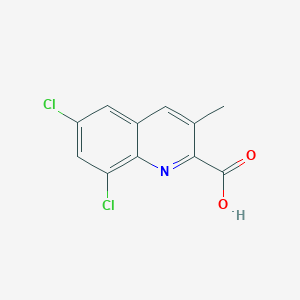
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
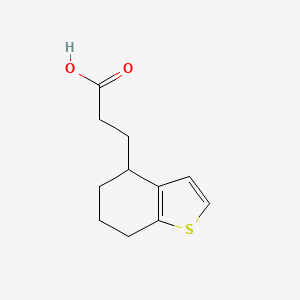
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
amine](/img/structure/B13253688.png)
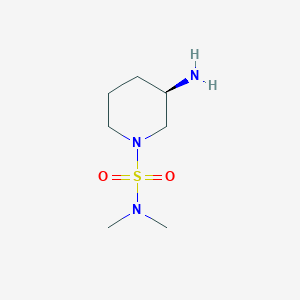
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
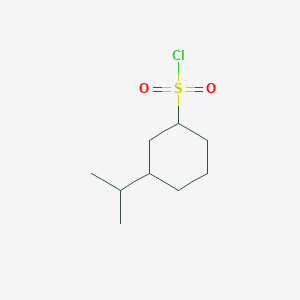
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
